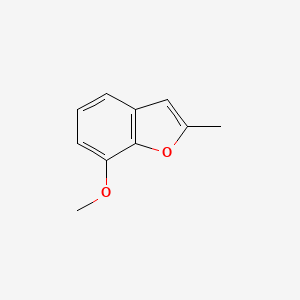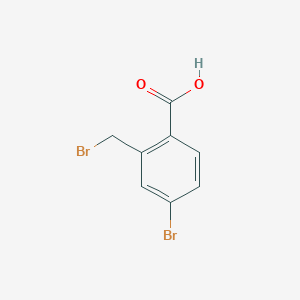
Rhodium (IV) oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhodium (IV) oxide is a compound that involves the interaction between rhodium and oxygen. Rhodium is a rare, hard, silvery-white metal that belongs to the platinum group of metals. It is known for its remarkable corrosion resistance and high reflectance. Rhodium frequently exists as a free metal or as an alloy with similar metals and is seldom found as a chemical compound in nature .
Vorbereitungsmethoden
The preparation of Rhodium (IV) oxide typically involves the interaction of rhodium with oxygen under specific conditions. One common method is the high-temperature interaction of rhodium with oxygen storage components in three-way catalysts. This involves the use of ceria (CeO2) or ceria-zirconia (CeZrO2) as supports, with rhodium loading in the range of 0.01–1 wt%. The preparation method includes incipient wetness impregnation, followed by characterization through X-ray diffraction, surface area measurements, and electron microscopy .
Analyse Chemischer Reaktionen
Rhodium (IV) oxide undergoes various chemical reactions, including oxidation and reduction. Rhodium does not react with oxygen under normal conditions, but when heated to 600°C, it is oxidized to Rh(III) oxide (Rh2O3). Rhodium also reacts with halogens to form corresponding rhodium halides, such as rhodium(III) fluoride (RhF6) and rhodium(III) chloride (RhCl6) . These reactions typically involve high temperatures and specific reagents.
Wissenschaftliche Forschungsanwendungen
Rhodium (IV) oxide has several scientific research applications, particularly in catalysis. It is used in three-way catalysts for the reduction of nitrogen oxides to nitrogen and oxygen, carbonylation of methanol, and reduction of benzene to cyclohexane . Additionally, it plays a role in the oxygen reduction reaction (ORR) in electrochemical energy conversion devices, such as fuel cells . The compound’s unique properties make it valuable in various industrial and environmental applications.
Wirkmechanismus
The mechanism of action of Rhodium (IV) oxide involves its interaction with molecular targets and pathways. In catalysis, rhodium complexes facilitate the reduction of nitrogen oxides and other pollutants by providing active sites for the reactions. The interaction with oxygen storage components, such as ceria, enhances the oxygen storage and release performance, leading to efficient catalytic activity . In electrochemical applications, the compound’s ability to undergo redox reactions plays a crucial role in energy conversion processes .
Vergleich Mit ähnlichen Verbindungen
Rhodium (IV) oxide can be compared with other compounds involving platinum group metals, such as platinum(IV) oxide (PtO2) and palladium(II) oxide (PdO). While all these compounds exhibit catalytic properties, this compound is unique due to its high thermal stability and resistance to corrosion . Similar compounds include rhodium(III) oxide (Rh2O3), rhodium(III) fluoride (RhF6), and rhodium(III) chloride (RhCl6) .
Eigenschaften
Molekularformel |
O2Rh-4 |
|---|---|
Molekulargewicht |
134.904 g/mol |
IUPAC-Name |
oxygen(2-);rhodium |
InChI |
InChI=1S/2O.Rh/q2*-2; |
InChI-Schlüssel |
TXQOQFTUUROIDJ-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[Rh] |
Kanonische SMILES |
[O-2].[O-2].[Rh] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Benzhydryl-3-[3-(trifluoromethyl)phenoxy]azetidine](/img/structure/B1640628.png)








![Methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B1640661.png)

![gamma-[4-(p-Chloro-alpha-hydroxybenzyl)piperidino]-p-fluorobutyrophenone](/img/structure/B1640686.png)

